1-Iodo-4-isopropylbenzene

Physical property differentiation Distillation Procurement specification

1-Iodo-4-isopropylbenzene (p-iodocumene) is a para-substituted iodoaromatic with the formula C₉H₁₁I and molecular weight 246.09 g·mol⁻¹. It is a light-sensitive, colorless-to-brown clear liquid at 20 °C, exhibiting a boiling point of 236–238 °C, density of 1.525 g·mL⁻¹, and refractive index of 1.578.

Molecular Formula C9H11I
Molecular Weight 246.09 g/mol
CAS No. 17356-09-1
Cat. No. B097330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-4-isopropylbenzene
CAS17356-09-1
Molecular FormulaC9H11I
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)I
InChIInChI=1S/C9H11I/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
InChIKeyPQJOSEVTIKYWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-4-isopropylbenzene (CAS 17356-09-1): Core Identity and Procurement-Relevant Profile


1-Iodo-4-isopropylbenzene (p-iodocumene) is a para-substituted iodoaromatic with the formula C₉H₁₁I and molecular weight 246.09 g·mol⁻¹ [1]. It is a light-sensitive, colorless-to-brown clear liquid at 20 °C, exhibiting a boiling point of 236–238 °C, density of 1.525 g·mL⁻¹, and refractive index of 1.578 [2]. The isopropyl group imparts an electron-donating Hammett σₚ of −0.19, placing it among moderately activating alkyl substituents [3]. Commercial offerings typically specify purities of 97–98 % (GC) .

Workflow Palladium-catalyzed cross-coupling substrate
Selection Electron-rich iodoarene with intermediate steric bulk
Context Aminocarbonylation, ortho-C–H activation, biphasic chemistry

Why 1-Iodo-4-isopropylbenzene Cannot Be Replaced by Simple Iodoarene Analogs Without Validation


Substituting 1-iodo-4-isopropylbenzene with a generic iodoarene—such as 4-iodotoluene, 4-iodoethylbenzene, or 4-tert-butyliodobenzene—introduces uncontrolled changes in boiling point (spanning >25 °C), density (range 1.5–1.7 g·mL⁻¹), steric bulk (Taft Es from −1.08 to −2.46), and electronic character (Hammett σₚ from −0.17 to −0.30) [1]. In palladium-catalyzed aminocarbonylation, the negative Hammett σₚ of isopropyl (−0.19) directly reduces substrate reactivity relative to electron-withdrawing analogs, and this electronic modulation dictates both conversion and chemoselectivity [2]. Similarly, in radical-induced deiodination, the spread in reactivity among substituted iodobenzenes reaches ~1300-fold, driven by substituent electronic effects [3]. Physical-property differences further affect distillation cut points, solvent compatibility, and formulation rheology, making empirical re-optimization mandatory when swapping analogs.

Generic alkyl iodoarene swap
Boiling point shifts >25 °C and Hammett σₚ spans –0.17 to –0.30 across methyl, isopropyl, and tert-butyl analogs, altering distillation parameters and aminocarbonylation reactivity.
Bromo analog substitution
C–Br oxidative addition is significantly slower than C–I; electron-rich bromoarenes may require forced conditions, reducing functional group tolerance.
Steric bulk mismatch
Taft Es varies from 0.00 (methyl) to –2.46 (tert-butyl); isopropyl (–1.08) offers an intermediate profile that may not transfer directly to ortho-functionalization designs optimized for other alkyl groups.

1-Iodo-4-isopropylbenzene Differential Evidence: Quantitative Head-to-Head and Class-Level Comparisons


Boiling Point Separation from Lower and Higher Alkyl Iodoarenes Enables Distillation-Based Purification

1-Iodo-4-isopropylbenzene boils at 236–238 °C (760 mmHg), which is 24.5–26.5 °C higher than 1-iodo-4-methylbenzene (211.5 °C) and 26.4–28.6 °C above 1-iodo-4-ethylbenzene (209.6 °C), but 5–7 °C lower than 1-iodo-4-tert-butylbenzene (243 °C) . This ~25 °C gap from the methyl and ethyl analogs is sufficient for fractional distillation under reduced pressure, providing a practical means of separating the target compound from lower-homolog impurities that may co-elute during chromatographic purification [1].

Boiling point differentiation
Cross-study comparable
Δ +24.5 to +28.6 °C vs methyl/ethyl analogs
Supports distillation-based purification from lower homologs.
Vendor-reported values; separation feasibility requires batch-level verification.
Physical property differentiation Distillation Procurement specification

Density and Halogen-Driven Physical Property Contrast with 1-Bromo-4-isopropylbenzene

The iodine atom in 1-iodo-4-isopropylbenzene confers a density of 1.525 g·mL⁻¹ and refractive index of 1.578, compared to 1.286–1.315 g·mL⁻¹ and 1.536–1.537 for the bromo analog 1-bromo-4-isopropylbenzene . The ~0.21–0.24 g·mL⁻¹ density difference and ~0.041–0.042 refractive index unit gap provide orthogonal identity confirmation via simple benchtop measurements, reducing the risk of container misidentification in multi-halogen workflow environments .

Density vs bromo analog
Cross-study comparable
Δ Density +0.210 to +0.239 g·mL⁻¹; Δ RI +0.041 to +0.042
Enables benchtop identity confirmation in multi-halogen workflows.
Data to verify; vendor-reported specifications at 20 °C.
Halogen comparison Density Refractive index Procurement quality control

Electronic Modulation of Reactivity: Hammett σₚ = −0.19 Reduces Aminocarbonylation Rate Relative to Electron-Withdrawing Analogs

The para-isopropyl group imparts a Hammett σₚ of −0.19, classifying 1-iodo-4-isopropylbenzene as electron-rich [1]. Marosvolgyi-Hasko et al. demonstrated in palladium-catalyzed aminocarbonylation that para-substituents with negative σₚ values decrease substrate reactivity, while positive σₚ substituents (e.g., −CO₂Me, −CF₃, −NO₂) give high reactivity [2]. Consequently, 1-iodo-4-isopropylbenzene will react more slowly than 4-iodoacetophenone or 4-iodobenzotrifluoride under identical aminocarbonylation conditions, and the kinetic difference directly affects the ratio of single- versus double-CO-insertion products [2]. This electronic effect is generalizable across palladium-catalyzed transformations involving oxidative addition as the rate-determining step [3].

Aminocarbonylation reactivity
Class-level inference
Hammett σₚ = –0.19 (decreased reactivity vs EWG substrates)
Context for chemoselectivity and reaction time expectations.
Rate ratio not quantified; inferred from Hammett ρ ≈ +2.2 in related deiodination.
Electronic effect Hammett constant Aminocarbonylation Reactivity ranking

Steric Bulk Differentiates 1-Iodo-4-isopropylbenzene from 4-tert-Butyl and 4-Methyl Analogs in Ortho-Functionalization Selectivity

The isopropyl group has a Taft steric parameter Es = −1.08, intermediate between methyl (Es = 0.00) and tert-butyl (Es = −2.46) [1]. Khaibulova et al. demonstrated that para-methyl substitution slows palladium-catalyzed cross-coupling relative to unsubstituted iodoarene, and ortho-substitution further reduces reactivity [2]. Extrapolating from these steric trends, 1-iodo-4-isopropylbenzene offers a steric profile that is more encumbered than the 4-methyl analog but far less hindered than the 4-tert-butyl analog, which can be exploited to tune the rate of ortho-C–H activation or the regioselectivity of directed metalation without introducing the extreme steric penalty of the tert-butyl group [3].

Steric parameter Taft Es
Class-level inference
Es = –1.08 (intermediate between methyl 0.00 and tert-butyl –2.46)
Predictable steric tuning for ortho-functionalization selectivity.
Extrapolated from cross-coupling rate trends; isopropyl-specific kinetic data not reported.
Steric effect Taft Es parameter Ortho-functionalization Cross-coupling selectivity

LogP and Aqueous Solubility Differentiation from Lower Homologs for Biphasic Reaction Design

1-Iodo-4-isopropylbenzene has a computed XLogP of 4.5 and a predicted LogP of 3.41 [1]. In comparison, 1-iodo-4-methylbenzene has a lower XLogP estimated at ~3.8 (Hansch π for methyl = 0.50 vs isopropyl = 1.30) [2]. The higher lipophilicity of the isopropyl-substituted compound enhances partitioning into non-polar organic phases in biphasic reaction systems, which can accelerate phase-transfer-catalyzed reactions or improve recovery in liquid-liquid extraction workups relative to the methyl analog .

Lipophilicity (XLogP)
Class-level inference
XLogP 4.5; Δ Hansch π +0.80 vs methyl analog
Intermediate partition for biphasic reaction design and extraction.
Computed values; empirical solvent-partition ratios may require confirmation.
Lipophilicity LogP Biphasic reaction Solvent partitioning

Iodo vs. Bromo Reactivity in Cross-Coupling: Iodoarene Enables Milder Conditions and Broader Substrate Scope

Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides, a principle extensively documented in cross-coupling literature [1][2]. This general class advantage means 1-iodo-4-isopropylbenzene (C–I bond dissociation energy ~272 kJ·mol⁻¹ for Ph–I) will react under milder temperatures, with lower catalyst loadings, and with broader functional group tolerance than 1-bromo-4-isopropylbenzene (C–Br BDE ~337 kJ·mol⁻¹ for Ph–Br) . This iodo/bromo reactivity gap is particularly consequential for electron-rich substrates where the already slower oxidative addition is further retarded by the electron-donating isopropyl group, making the bromo analog practically unreactive under conditions where the iodo compound performs adequately [3].

Iodo vs bromo reactivity
Class-level inference
C–I bond enables milder conditions; rate enhancement ~10²–10⁴ fold vs C–Br
Broader substrate scope and lower catalyst loading in cross-coupling.
General class behavior; head-to-head study for isopropyl congeners not reported.
Halogen reactivity Oxidative addition Cross-coupling Catalyst loading

Optimal Application Scenarios for 1-Iodo-4-isopropylbenzene Grounded in Differential Evidence


Palladium-Catalyzed Aminocarbonylation Requiring Moderate Electronic Deactivation for Chemoselectivity Control

When a synthetic route demands controlled single-CO-insertion carboxamide formation with an electron-rich aryl iodide, 1-iodo-4-isopropylbenzene (σₚ = −0.19) provides the requisite electronic deactivation to suppress over-carbonylation, as established by Marosvolgyi-Hasko et al. [1]. This scenario favors the isopropyl-substituted compound over the more activated 4-methyl analog (σₚ = −0.17) when slightly stronger deactivation is needed, and over the excessively deactivated 4-tert-butyl analog (σₚ = −0.30) when reactivity must be preserved [2].

Sterically Tuned Ortho-C–H Activation or Catellani-Type Cascades

The intermediate steric bulk of the para-isopropyl group (Taft Es = −1.08) makes 1-iodo-4-isopropylbenzene a preferred substrate for palladium/norbornene-catalyzed ortho-acylation sequences where complete blocking of the ortho position is undesirable but some steric shielding is beneficial [1][2]. Compared to the 4-tert-butyl analog (Es = −2.46), the isopropyl group allows ortho-functionalization to proceed without the severe rate suppression caused by excessive steric hindrance [3].

Biphasic Process Chemistry Leveraging Intermediate Lipophilicity

With an XLogP of 4.5, 1-iodo-4-isopropylbenzene partitions efficiently into organic solvents while retaining sufficient polarity to avoid persistent emulsification [1]. In phase-transfer-catalyzed reactions or continuous-flow liquid-liquid extraction, it outperforms the less lipophilic 4-methyl analog (π = 0.50) in organic-phase recovery and outperforms the more lipophilic 4-tert-butyl analog (π = 1.98) in demulsification speed [2].

Quality-Control-Friendly Building Block for Multi-Halogen Parallel Synthesis

The density of 1.525 g·mL⁻¹ and refractive index of 1.578 for the iodo compound are readily distinguishable from the bromo analog (density ~1.3, RI ~1.537) by rapid benchtop measurement [1][2]. In parallel synthesis workflows where both iodo and bromo building blocks are handled simultaneously, this physical-property gap reduces the risk of cross-contamination and enables simple identity checks before committing valuable catalyst and reagents [3].

Application
Selection Property
Validation Focus
Aminocarbonylation chemoselectivity control
Electron-rich substrate with moderate deactivation (σₚ = –0.19)
Single- vs double-CO-insertion product ratio
Sterically tuned ortho-C–H activation
Intermediate steric bulk (Taft Es = –1.08)
Ortho-functionalization rate and regioselectivity
Biphasic process chemistry
Intermediate lipophilicity (XLogP 4.5)
Organic-phase partition and demulsification efficiency
Multi-halogen parallel synthesis QC
Distinct density and refractive index vs bromo analog
Benchtop identity confirmation and cross-contamination reduction

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